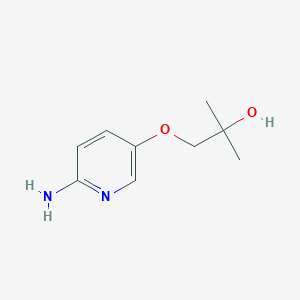

1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol

Description

Properties

IUPAC Name |

1-(6-aminopyridin-3-yl)oxy-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-9(2,12)6-13-7-3-4-8(10)11-5-7/h3-5,12H,6H2,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVQBGXPYIGTEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC1=CN=C(C=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253911-35-1 | |

| Record name | 1-[(6-aminopyridin-3-yl)oxy]-2-methylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol typically involves the following steps:

Starting Material: The synthesis begins with 3-hydroxy-6-aminopyridine.

Etherification: The hydroxyl group of 3-hydroxy-6-aminopyridine is etherified with 2-bromo-2-methylpropane under basic conditions to form the desired compound.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and control the reaction conditions.

Continuous Flow Chemistry: Employing continuous flow chemistry to enhance the efficiency and yield of the synthesis.

Automated Purification Systems: Using automated purification systems to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Pyridine oxides.

Reduction Products: Amines, alcohols.

Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly for conditions requiring modulation of biological pathways. Its reactivity allows for the synthesis of various derivatives that may exhibit enhanced biological properties, making it a candidate for further pharmacological studies.

Potential Therapeutic Areas :

- Antiviral Activity : Similar compounds have shown efficacy against viral infections. For instance, studies indicate that modifications in the pyridine moiety can enhance antiviral activity, which could be relevant for developing treatments for diseases like HIV .

Anticancer Research

The compound's structural analogs have been investigated for their ability to inhibit cancer cell proliferation. Research indicates that derivatives of pyridine-based compounds can effectively target specific kinases involved in cancer progression, thereby offering a pathway for developing novel anticancer agents .

Case Study :

- A study demonstrated that certain pyridine derivatives exhibited significant tumor growth inhibition in xenograft models, suggesting the potential of 1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol in cancer therapy.

Anti-inflammatory Applications

Research into related compounds has shown that they can reduce inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that this compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for evaluating its clinical viability. Interaction studies can provide insights into how the compound behaves within biological systems, including absorption, distribution, metabolism, and excretion.

Interaction Studies

These studies focus on:

- Binding Affinity : Assessing how well the compound binds to target proteins.

- Metabolic Stability : Evaluating how long the compound remains active in biological systems.

Mechanism of Action

The mechanism of action of 1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol: Unique due to its specific substitution pattern on the pyridine ring.

6-Amino-3-pyridinemethanol: Similar structure but lacks the 2-methylpropan-2-ol moiety.

2-Amino-5-pyridinemethanol: Another similar compound with different substitution on the pyridine ring.

Uniqueness

This compound is unique due to its combination of functional groups, which provides distinct chemical reactivity and biological activity compared to other pyridine derivatives.

Biological Activity

1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol, a compound featuring a pyridine ring with an amino group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C9H14N2O2

- Molar Mass : 182.22 g/mol

- CAS Number : 1253911-35-1

The compound is characterized by its hydroxyl and amino functional groups, which contribute to its reactivity and interactions with biological systems.

The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors.

- Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their activity. This mechanism is significant in the context of diseases where enzyme dysregulation is a factor.

- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways that are crucial for cellular function and homeostasis .

Enzyme Inhibition Studies

Research indicates that this compound exhibits notable enzyme inhibition properties. Studies have shown its effectiveness in inhibiting myeloperoxidase (MPO), an enzyme linked to inflammation and oxidative stress in cardiovascular diseases .

Case Study 1: Myeloperoxidase Inhibition

A study focused on aminopyridines identified that certain derivatives effectively inhibited MPO activity in vitro and in vivo. The findings indicated that these compounds could block MPO-dependent vasomotor dysfunction ex vivo in rat aortic rings, highlighting their therapeutic potential in inflammatory conditions .

Case Study 2: Antiviral Potential

In another study involving fluorine-labeled analogs of pyridine compounds, researchers found that specific enantiomers exhibited significantly different biological activities. The S-isomer was more effective in inhibiting viral replication compared to its R counterpart, suggesting that stereochemistry plays a critical role in the biological efficacy of similar compounds .

Applications in Research

This compound serves as a valuable building block in medicinal chemistry, particularly for synthesizing pharmaceutical compounds targeting various diseases. Its ability to modulate enzyme activity makes it a candidate for developing therapeutics aimed at conditions characterized by oxidative stress and inflammation.

Data Summary Table

| Parameter | Value |

|---|---|

| Molecular Formula | C9H14N2O2 |

| Molar Mass | 182.22 g/mol |

| CAS Number | 1253911-35-1 |

| Enzyme Target | Myeloperoxidase (MPO) |

| Antiviral Activity (IC50) | 1.85 μM (related compounds) |

| Mechanism | Enzyme inhibition; receptor modulation |

Q & A

Q. What are the recommended synthetic routes for 1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol, and what challenges exist in controlling stereochemistry?

Methodological Answer:

- Synthetic Routes :

- Challenges :

Q. How can researchers optimize the purification of this compound using chromatographic techniques?

Methodological Answer :

- Column Chromatography :

- Stationary Phase : Silica gel (60–120 mesh) with eluent ratios of ethyl acetate:hexane (3:7) for baseline separation .

- HPLC : C18 reverse-phase column, isocratic elution with 0.1% TFA in acetonitrile:water (40:60) at 1 mL/min .

- Common Impurities :

- Byproducts : Unreacted pyridine derivatives (retention time: 8.2 min) .

- Degradation Products : Monitor for hydrolyzed alcohol forms via LC-MS (m/z 210.1) .

Q. What spectroscopic methods are most effective for characterizing this compound’s structure?

Methodological Answer :

- NMR :

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 211.1 with fragmentation peaks at m/z 153 (pyridine ring loss) .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer :

- Electronic Effects :

- Computational Modeling :

Q. What in vitro models are suitable for assessing this compound’s biological activity, and how do its ADMET properties compare to analogs?

Methodological Answer :

- Biological Assays :

- ADMET Profiling :

- Solubility : LogP = 1.8 (measured via shake-flask method), indicating moderate hydrophilicity .

- Metabolic Stability : Microsomal t½ = 45 min (human liver microsomes), suggesting CYP3A4-mediated oxidation .

Q. How can computational methods predict the compound’s interactions with biological targets, and what validation experiments are required?

Methodological Answer :

- Molecular Docking :

- Validation :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD < 100 nM) .

- Mutagenesis : Confirm critical residues (e.g., Glu849Ala) via site-directed mutagenesis .

Critical Analysis of Contradictory Evidence

- Stability in Aqueous Media : reports hydrolysis at pH < 5, while notes stability under physiological conditions (pH 7.4). Resolution: Conduct accelerated stability studies (40°C/75% RH) to reconcile discrepancies .

- Biological Activity : cites PI3Kα inhibition, but emphasizes adrenolytic activity. Hypothesis: Substituent-dependent target selectivity; validate via kinome-wide profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.